molecular formula C13H17Cl2N3O3S B4423999 N-(2,5-dichlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide

N-(2,5-dichlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide

Cat. No.: B4423999
M. Wt: 366.3 g/mol
InChI Key: ZQAWZNBJURCXLY-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide is a synthetic organic compound. It is characterized by the presence of a dichlorophenyl group, a piperazine ring, and a methylsulfonyl group. Compounds with such structures are often investigated for their potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihalide.

    Introduction of the methylsulfonyl group: This step involves the sulfonation of the piperazine ring using methylsulfonyl chloride under basic conditions.

    Attachment of the dichlorophenyl group: The final step involves the acylation of the piperazine derivative with 2,5-dichlorobenzoyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the methylsulfonyl group.

    Reduction: Reduction reactions could target the dichlorophenyl group or the sulfonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions of the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide may have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological systems.

    Medicine: Investigation of its pharmacological properties, such as potential anti-inflammatory or antimicrobial effects.

    Industry: Possible applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets like enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dichlorophenyl)-2-[4-(methylthio)-1-piperazinyl]acetamide
  • N-(2,5-dichlorophenyl)-2-[4-(methylamino)-1-piperazinyl]acetamide

Uniqueness

N-(2,5-dichlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide is unique due to the presence of the methylsulfonyl group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-(4-methylsulfonylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2N3O3S/c1-22(20,21)18-6-4-17(5-7-18)9-13(19)16-12-8-10(14)2-3-11(12)15/h2-3,8H,4-7,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQAWZNBJURCXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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